molecular formula C11H16N2O2 B7869163 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone

Cat. No.: B7869163
M. Wt: 208.26 g/mol
InChI Key: SWEWBPGKYVVTJV-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyrrole ring (1H-pyrrol-2-yl) linked to an ethanone moiety. The amino group at the second position is substituted with a cyclopropyl and 2-hydroxyethyl group, resulting in the full IUPAC name: 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone . Molecular Formula: C₁₁H₁₈N₂O₂. Molecular Weight: 210.28 g/mol. Key Features:

  • The 2-hydroxyethyl substituent improves hydrophilicity, aiding solubility in aqueous environments.

Properties

IUPAC Name

2-[cyclopropyl(2-hydroxyethyl)amino]-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-7-6-13(9-3-4-9)8-11(15)10-2-1-5-12-10/h1-2,5,9,12,14H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEWBPGKYVVTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Hydroxyethyl Group: This step can involve the reaction of an appropriate alkyl halide with an alcohol under basic conditions to form the hydroxyethyl group.

    Final Assembly: The final step involves coupling the pyrrole ring with the cyclopropyl and hydroxyethyl groups through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the pyrrole ring, which is a common motif in many bioactive molecules. It could be investigated for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds, while the cyclopropyl group might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Varied Amino Substituents

The following compounds share the 1-(1H-pyrrol-2-yl)-ethanone core but differ in amino substituents:

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight CAS Number Key Features
Target Compound Cyclopropyl + 2-hydroxyethyl C₁₁H₁₈N₂O₂ 210.28 Not Provided Balanced hydrophilicity and rigidity; commercial availability noted .
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone Isopropyl + 2-hydroxyethyl C₁₁H₁₈N₂O₂ 210.28 1250129-36-2 Bulkier isopropyl group may reduce solubility vs. cyclopropyl .
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone Methyl + 2-hydroxyethyl C₉H₁₄N₂O₂ 182.22 1249820-78-7 Smaller substituent increases hydrophobicity; lower molecular weight .
2-(Cyclopropyl(3-fluorobenzyl)amino)acetic acid Cyclopropyl + 3-fluorobenzyl C₁₃H₁₅FN₂O₂ 262.27 1353973-56-4 Fluorine enhances electronegativity; aromaticity may improve binding .

Backbone-Modified Analogs

  • 1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole): Molecular Formula: C₆H₇NO. CAS: 1072-83-7. Used as a flavoring agent .
  • Amide Derivatives (e.g., 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone): Features: Replaces ethanone with an amide group, altering hydrogen-bonding capacity. Marked as discontinued, suggesting synthesis challenges .

Research Findings and Pharmacological Implications

Physicochemical Properties

  • Solubility : The target compound’s 2-hydroxyethyl group enhances water solubility compared to analogs with purely alkyl (e.g., isopropyl) or aromatic (e.g., 3-fluorobenzyl) substituents .
  • Metabolic Stability : Cyclopropyl’s rigidity may reduce enzymatic degradation compared to flexible substituents like methyl or isopropyl .

Structural-Activity Relationships (SAR)

  • Amino Substituents: Bulkier groups (e.g., isopropyl) may hinder receptor binding, while smaller groups (e.g., methyl) increase membrane permeability but reduce target specificity .
  • Electron-Withdrawing Groups : Fluorine in the 3-fluorobenzyl analog (CAS 1353973-56-4) could enhance binding to electron-rich targets, though toxicity risks may arise .

Biological Activity

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone, also known by its CAS number 1247930-31-9, is a compound with a unique molecular structure that has garnered attention in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H16N2O2, with a molar mass of approximately 208.26 g/mol. Its structural composition includes cyclopropyl and pyrrole moieties, which are known to influence biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the pyrrole ring suggests potential interactions with neurotransmitter systems, while the cyclopropyl group may enhance binding affinity due to its unique steric properties.

Anticancer Activity

The compound's structural elements may also confer anticancer properties. Research has shown that similar heterocycles can inhibit tumor growth by targeting specific pathways involved in cell proliferation . The interaction with p53-MDM2 pathways is particularly noteworthy, as disrupting this interaction can lead to increased apoptosis in cancer cells .

Study on Structural Analogues

A comparative analysis of structural analogues revealed that modifications in the cyclopropyl and hydroxyl groups significantly impacted biological activity. In vitro studies demonstrated that certain derivatives exhibited enhanced cytotoxic effects against cancer cell lines, indicating that 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone may share similar properties .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicological assessments are necessary to confirm these findings.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntiviralQuinolinesInhibition of viral replication
AnticancerHeterocyclesInduction of apoptosis
Neurotransmitter InteractionPyrrole derivativesModulation of neurotransmitter release

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